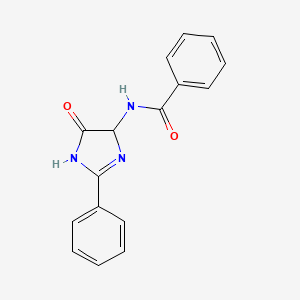

N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-oxo-2-phenyl-1,4-dihydroimidazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15(12-9-5-2-6-10-12)19-14-16(21)18-13(17-14)11-7-3-1-4-8-11/h1-10,14H,(H,19,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKVOZHXFCJHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490721 | |

| Record name | N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62758-30-9 | |

| Record name | N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide typically involves the condensation of benzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H13N3O2

- Molecular Weight : 279.29 g/mol

- CAS Number : 62758-30-9

The imidazole ring and the benzamide structure contribute to its reactivity and biological activity, making it a candidate for various applications in drug development and material science.

Medicinal Chemistry Applications

- Antimicrobial Activity : Studies have indicated that derivatives of imidazole compounds exhibit antimicrobial properties. N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest potential use as an antimicrobial agent .

- Anticancer Properties : Research has explored the anticancer potential of imidazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo, indicating that this compound may also possess anticancer activity .

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways can lead to therapeutic advancements in treating diseases such as diabetes and cancer. The imidazole moiety is known for interacting with active sites of enzymes, thus making this compound a subject of interest in enzyme inhibition studies .

- Neuroprotective Effects : Initial studies suggest that compounds containing the imidazole ring may exhibit neuroprotective effects. This has implications for developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease .

- Anti-inflammatory Properties : Some research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .

Research Case Studies

Mechanism of Action

The mechanism of action of N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound lacks the heterocyclic extensions (e.g., thiadiazole, pyridine) seen in analogues like 6 and 8a , which are synthesized via reactions with active methylene compounds or heterocyclic amines .

- Hybrid Systems : Compounds such as 6 and 8a incorporate thiadiazole or pyridine rings, broadening their π-π stacking capabilities and electronic profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability : The pyridine-thiadiazole derivative (8a ) exhibits a significantly higher melting point (290°C) than the target compound (160°C), likely due to increased rigidity and intermolecular hydrogen bonding .

- Solubility Trends : Ethyl ester derivatives (e.g., 8b ) show improved solubility in polar solvents compared to the parent compound, attributed to ester functional groups .

Table 3: Reported Pharmacological Profiles

Key Observations :

- Antimicrobial Potential: While the target compound’s activity is noted as broad-spectrum, derivatives like C1 show specificity against fungi, likely due to the chlorobenzothiophene moiety enhancing membrane disruption .

- Cytotoxicity : The isoxazole-thiadiazole hybrid (6 ) demonstrates potent cytotoxicity, possibly via intercalation or enzyme inhibition mechanisms .

Biological Activity

N-(5-Oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C17H16N2O

- Molecular Weight : 280.32 g/mol

- CAS Number : 62758-30-9

The structure features an imidazole ring fused with a benzamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties.

In Vitro Studies

In vitro evaluations have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via mitochondrial pathway |

| U-937 (Leukemia) | 12.34 | Cell cycle arrest at G0-G1 phase |

| A549 (Lung Cancer) | 10.21 | Inhibition of DNA synthesis |

These findings indicate that the compound acts through multiple mechanisms, including mitochondrial dysfunction and DNA synthesis inhibition.

Case Studies

A notable study involved the administration of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties.

Results from Antimicrobial Assays

In a series of antimicrobial tests against various bacterial strains, the compound exhibited significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be developed as a novel antimicrobial agent.

Antiviral Activity

Preliminary studies have indicated that this compound may possess antiviral properties as well.

The antiviral activity appears to be linked to the inhibition of viral replication mechanisms. For example:

| Virus Type | EC50 (µM) | Effect Observed |

|---|---|---|

| Influenza Virus | 0.35 | Inhibition of hemagglutination |

| Herpes Simplex Virus | 0.50 | Reduction in viral plaque formation |

These findings warrant further investigation into the potential use of this compound in antiviral therapies.

Q & A

Q. Purity Validation :

- Spectroscopy : NMR (¹H/¹³C) confirms aromatic proton environments and carbonyl groups (δ ~165-175 ppm for amide C=O). IR identifies imidazolone C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- Chromatography : HPLC or TLC monitors reaction progress and purity.

- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities and validates stereochemistry .

Advanced: How can X-ray crystallography and software tools like SHELX resolve structural ambiguities in this compound?

Answer:

X-ray crystallography is critical for determining bond lengths, angles, and hydrogen-bonding networks. Methodological steps include:

- Data Collection : High-resolution diffraction data (e.g., Bruker SMART CCD) at 296 K .

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonds. For example, reports an R factor of 0.050, indicating high accuracy .

- Validation : ORTEP-III visualizes thermal ellipsoids and molecular geometry, ensuring structural reliability .

Basic: What spectroscopic and elemental analysis techniques are essential for characterizing this compound?

Answer:

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).

- IR Spectroscopy : Identifies functional groups (e.g., imidazolone C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

- NMR : ¹H NMR shows phenyl protons (δ 7.2–7.8 ppm) and dihydroimidazolone NH (δ ~10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) .

Advanced: How do hydrogen-bonding patterns and graph set analysis influence the compound’s stability and reactivity?

Answer:

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings), which stabilize crystal packing:

- Intermolecular Bonds : N-H···O=C interactions between imidazolone NH and benzamide carbonyl groups enhance lattice energy .

- Intramolecular Bonds : Conformational rigidity from N-H···O bonds reduces reactivity toward nucleophiles.

- Solubility : Strong H-bond networks in the solid state may reduce solubility in apolar solvents, necessitating co-solvents for biological assays .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., PARP-1) using scaffolds like benzamide derivatives (see ).

- Kinetic Assays : Measure IC₅₀ values via fluorescence-based NAD⁺ depletion assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenyl vs. methoxyphenyl) to correlate structural features with inhibitory potency .

- Crystallographic Studies : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., π-π stacking with catalytic residues) .

Basic: How can researchers optimize reaction conditions to improve yield during synthesis?

Answer:

- Temperature Control : Cyclization steps often require reflux in ethanol or THF (70–80°C) .

- Catalysts : Use DMAP or HOBt to enhance acylation efficiency .

- Workup : Purify via recrystallization (ethanol/water) to remove unreacted starting materials .

- pH Adjustment : Maintain neutral pH during amide coupling to prevent hydrolysis .

Advanced: How can data contradictions between computational predictions and experimental results be resolved?

Answer:

- Validation : Cross-check computational (DFT) bond lengths with X-ray data. For example, computed C=O distances (~1.22 Å) should match crystallographic values .

- Solvent Effects : Account for solvation in simulations if experimental data derive from solution-phase assays (e.g., NMR in DMSO) .

- Error Analysis : Statistically assess R-factors (e.g., wR2 > 0.10 suggests refinement errors) and rerun simulations with adjusted parameters .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

- Handling : Use PPE (gloves, goggles) due to potential irritancy.

- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Answer:

- Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., thiophene) to improve solubility .

- Prodrug Strategies : Introduce ester moieties for controlled release in vivo .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and CYP450 interactions .

Advanced: What crystallographic databases and software are essential for comparative structural analysis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.